molecular formula C20H23N5O3S B2543601 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 579441-63-7

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2543601
CAS No.: 579441-63-7
M. Wt: 413.5
InChI Key: ULGRGUBSPXCZQQ-UHFFFAOYSA-N
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Description

This compound (CAS: 579441-63-7) is a 1,2,4-triazole derivative featuring a 3,4-dimethoxyphenyl substituent at the 5-position of the triazole ring, a sulfanyl linkage to an acetamide group, and an N-(2,5-dimethylphenyl) moiety . Its molecular formula is C₂₂H₂₅N₅O₃S, with a molecular weight of 439.54 g/mol.

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-12-5-6-13(2)15(9-12)22-18(26)11-29-20-24-23-19(25(20)21)14-7-8-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGRGUBSPXCZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the acylation of the triazole derivative with 2,5-dimethylphenyl acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that this compound exhibits significant anticancer properties. The following points summarize key findings:

  • Mechanism of Action : The compound's triazole moiety is believed to interact with cellular targets involved in cancer progression. It may inhibit specific enzymes or modulate signaling pathways that promote tumor growth.
  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung (A549), ovarian (OVCAR-8), and breast cancer cells (MDA-MB-231). For instance, one study reported percent growth inhibitions of up to 86% against certain cancer cell lines .
  • Structure-Activity Relationship (SAR) : An analysis of structural modifications has suggested that the presence of the dimethylphenyl group enhances the compound's anticancer activity. The sulfanyl group may also play a role in enzyme inhibition, further contributing to its efficacy against tumors.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Mechanism : The compound may exert its antimicrobial effects by binding to DNA and inhibiting DNA-dependent enzymes crucial for microbial replication.
  • Research Findings : Compounds with similar structures have demonstrated significant activity against various bacterial strains, suggesting that the triazole ring may enhance binding affinity to microbial targets .

Cytotoxicity in Multicellular Spheroids

A notable study screened a library of compounds against multicellular spheroids as a model for tumor growth. Several derivatives of triazoles exhibited cytotoxicity, indicating that modifications to the triazole structure could enhance anticancer activity significantly .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens. Results showed promising antibacterial activity, supporting further investigation into their therapeutic potential .

Summary Table of Applications

ApplicationDescriptionKey Findings
AnticancerInhibition of cancer cell proliferationUp to 86% growth inhibition in specific cell lines
AntimicrobialInhibition of microbial growth through DNA bindingSignificant activity against various bacterial strains
Structure-Activity RelationshipModifications enhance biological activityDimethylphenyl group enhances anticancer properties

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name / ID R1 (Triazole 5-position) R2 (Acetamide N-position) Key Differences vs. Target Compound References
Target Compound: 2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 3,4-Dimethoxyphenyl 2,5-Dimethylphenyl Reference compound
2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Methylphenyl 2,5-Dimethylphenyl Less polar R1; reduced electron-donating effects
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl Increased methoxy groups (R1); altered R2
2-{[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (AS111) 2-Pyridinyl 3-Methylphenyl Heteroaromatic R1; higher anti-inflammatory activity
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (AM31) 2-Hydroxyphenyl 4-Nitrophenyl Polar hydroxyl R1; electron-withdrawing R2
2.3.1. Anti-Inflammatory Activity
  • The target compound’s 3,4-dimethoxy groups may enhance cyclooxygenase-2 (COX-2) inhibition compared to less polar analogues. For example, AS111 (2-pyridinyl R1) showed 1.28× higher activity than diclofenac in formalin-induced edema models , suggesting that electron-rich R1 groups improve efficacy.
  • Anti-exudative activity : Furan-2-yl derivatives (e.g., 3.1–3.21) with methoxy/acetyl substituents demonstrated dose-dependent inhibition of inflammation (10 mg/kg vs. 8 mg/kg diclofenac) . The target compound’s dimethoxy group may similarly enhance potency.
2.3.2. Antiviral Activity
  • Triazole derivatives like AM31–AM34 (2-hydroxyphenyl R1) showed reverse transcriptase inhibition (Kᵢ ~10–50 nM), surpassing nevirapine . The target compound’s dimethoxy group may reduce binding to hydrophobic enzyme pockets compared to hydroxyl groups.

Pharmacokinetic Considerations

  • This contrasts with methylphenyl () or pyridinyl () derivatives, which may have simpler metabolic profiles.
  • Bioavailability : The 3,4-dimethoxy substitution likely improves oral absorption relative to polar hydroxyphenyl analogues (e.g., AM31) but may reduce aqueous solubility .

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O4SC_{19}H_{21}N_{5}O_{4}S, with a molecular weight of approximately 415.47 g/mol. The structural features include a triazole ring and a sulfanyl group that are known to contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. A study highlighted the efficacy of similar triazole derivatives against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting potent cytotoxic effects .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF-743.4

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies have demonstrated that these compounds can inhibit growth against various microbial strains, including resistant bacteria .

Table 2: Antimicrobial Activity

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA synthesis and enzyme inhibition. For example, some studies suggest that these compounds may inhibit enzymes involved in nucleotide synthesis or disrupt mitochondrial function in cancer cells .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study screened a library of triazole compounds against multicellular tumor spheroids and identified several candidates with substantial anticancer activity. The compound in focus exhibited significant cytotoxicity and was further evaluated for its mechanism of action .
  • Clinical Relevance : In a clinical setting, derivatives similar to the compound have been used in combination therapies for treating resistant infections and certain types of cancers, showcasing their potential as multi-target agents.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing this compound and verifying its purity?

  • Synthesis Protocol : Use a stepwise approach starting with the condensation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,5-dimethylphenyl)acetamide in a polar aprotic solvent (e.g., DMF or dioxane) under reflux. Triethylamine is typically added to neutralize HCl byproducts .
  • Purity Verification : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm purity >95%. Validate structural integrity via 1H^1H-NMR and 13C^{13}C-NMR, focusing on key signals such as the sulfanyl (-S-) proton (~3.5 ppm) and acetamide carbonyl (~170 ppm) .

Q. How can researchers assess the anti-exudative activity of this compound in preclinical models?

  • In Vivo Models : Utilize a carrageenan-induced paw edema model in rats. Administer the compound intraperitoneally at 10 mg/kg and compare efficacy with reference drugs (e.g., diclofenac sodium at 8 mg/kg). Measure edema volume at 1, 3, and 6 hours post-induction .
  • Statistical Analysis : Apply ANOVA followed by Tukey’s post hoc test to evaluate significance (p < 0.05). Ensure n ≥ 6 per group to account for biological variability .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent orientation, particularly for the triazole and acetamide moieties .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to validate the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the formula C21H24N4O3SC_{21}H_{24}N_4O_3S .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Quantum Chemical Calculations : Perform DFT (Density Functional Theory) at the B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potential surfaces. This identifies nucleophilic/electrophilic sites for reaction design .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with cyclooxygenase-2 (COX-2), a target for anti-inflammatory agents. Prioritize binding poses with hydrogen bonds to Ser530 or Tyr385 .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR Analysis : Systematically vary substituents (e.g., dimethoxyphenyl vs. furan-2-yl) and test anti-exudative activity. For example, replace the 3,4-dimethoxyphenyl group with a 4-fluorophenyl group to assess electronic effects on potency .
  • Meta-Analysis : Aggregate data from analogs (e.g., IC50_{50} values, logP) and apply multivariate regression to identify key physicochemical drivers (e.g., lipophilicity, H-bond donors) .

Q. How can Design of Experiments (DOE) optimize synthesis yield and reaction conditions?

  • Factor Screening : Use a Plackett-Burman design to test variables (temperature, solvent ratio, catalyst loading). For example, identify that reaction temperature (70–90°C) and solvent (DMF vs. dioxane) are critical factors .
  • Response Surface Methodology (RSM) : Apply a Central Composite Design to maximize yield. A recent study achieved 82% yield at 85°C with a 1:1.2 molar ratio of triazole to acetamide precursor .

Q. What analytical methods detect degradation products under stressed stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (80°C), humidity (75% RH), and UV light (254 nm). Monitor degradation via UPLC-MS/MS with a BEH C18 column (2.1 × 50 mm, 1.7 µm). Major degradants include sulfoxide derivatives (oxidation of -S- group) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life. For example, a t90_{90} (time to 10% degradation) of 18 months at 25°C was calculated for the parent compound .

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